CYM 9484
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Overview
Description
CYM 9484 is a small organic compound with the following properties:
Chemical Structure: this compound has a molecular formula of C27H31N3O3S2 and a molecular weight of 509.68 g/mol.
Classification: It acts as an antagonist for the NPY Y2 receptor.
Mechanism of Action
Target of Action
CYM 9484, also known as N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide or 2C52X44WTF, is a selective and highly potent antagonist of the Neuropeptide Y (NPY) Y2 receptor . The NPY Y2 receptor is a G-protein coupled receptor involved in various physiological processes, including food intake, circadian rhythm, and anxiety .
Mode of Action
As an antagonist, this compound binds to the NPY Y2 receptor, blocking its activation by neuropeptide Y. This prevents the receptor from triggering the downstream effects typically induced by NPY. The IC50 value of this compound, a measure of its effectiveness, is 19 nM, indicating a high potency .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Preparation Methods
CYM 9484 is synthesized through the following steps:
Coupling Reaction: The compound is prepared by coupling α,α-diphenylpiperidino-4-methanol with various aryl isothiocyanates.
Reaction Conditions: Specific reaction conditions and synthetic routes are not provided in the available literature.
Chemical Reactions Analysis
CYM 9484 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions, reagents, and major products remains limited.
Scientific Research Applications
Neurobiology: As an NPY Y2 receptor antagonist, it may modulate neuropeptide signaling pathways.
Obesity Research: NPY receptors play a role in appetite regulation, making CYM 9484 relevant for anti-obesity studies.
Drug Development: Researchers explore its use in drug discovery and therapeutic interventions.
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not mentioned in the available data. Further research would be needed to identify related molecules and highlight CYM 9484’s uniqueness.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUKHARIAMDAGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383478-94-1 |
Source
|
Record name | CYM-9484 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383478941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYM-9484 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C52X44WTF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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